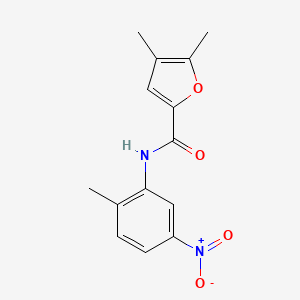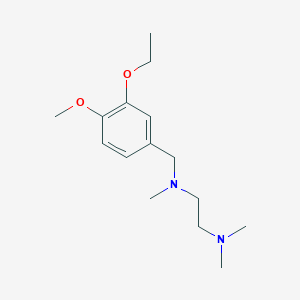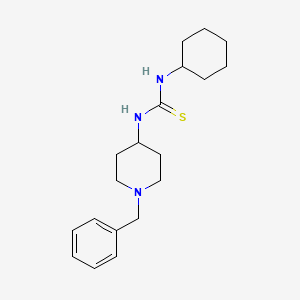
N-isopropyl-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-8-quinolinesulfonamide (IQ) is a chemical compound that has been widely used in scientific research due to its unique properties. IQ is a sulfonamide derivative of 8-hydroxyquinoline, which is a heterocyclic aromatic compound. IQ has been extensively studied for its potential applications in the field of medicinal chemistry, as well as its use as a fluorescent probe for biological imaging.
作用機序
The mechanism of action of N-isopropyl-8-quinolinesulfonamide is not fully understood, but it is believed to involve the binding of the compound to zinc ions. N-isopropyl-8-quinolinesulfonamide has been shown to selectively bind to zinc ions, which can lead to changes in cellular signaling pathways. This property has been exploited in numerous studies to investigate the role of zinc ions in various biological processes.
Biochemical and Physiological Effects:
N-isopropyl-8-quinolinesulfonamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH in the body. N-isopropyl-8-quinolinesulfonamide has also been shown to inhibit the growth of certain cancer cell lines, although the mechanism of this effect is not fully understood.
実験室実験の利点と制限
N-isopropyl-8-quinolinesulfonamide has a number of advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. Additionally, N-isopropyl-8-quinolinesulfonamide has been shown to be relatively non-toxic, which makes it a useful tool for investigating the role of zinc ions in biological systems.
However, there are some limitations to the use of N-isopropyl-8-quinolinesulfonamide in laboratory experiments. The compound has a relatively low binding affinity for zinc ions, which can make it difficult to detect changes in zinc ion concentrations in living cells. Additionally, N-isopropyl-8-quinolinesulfonamide has been shown to have some non-specific binding to other metal ions, which can complicate data interpretation.
将来の方向性
There are a number of future directions for research on N-isopropyl-8-quinolinesulfonamide. One potential area of investigation is the development of more selective fluorescent probes for zinc ions. This could involve modifications to the structure of N-isopropyl-8-quinolinesulfonamide to improve its binding affinity for zinc ions, or the development of entirely new compounds.
Another potential area of investigation is the use of N-isopropyl-8-quinolinesulfonamide in the development of new cancer therapies. The compound has been shown to inhibit the growth of certain cancer cell lines, and further research could lead to the development of new drugs that target zinc ion signaling pathways.
Finally, N-isopropyl-8-quinolinesulfonamide could be used in the development of new materials for use in electronic devices. The compound has been shown to have unique electronic properties, which could make it useful in the development of new materials for use in electronic devices such as solar cells and sensors.
合成法
The synthesis of N-isopropyl-8-quinolinesulfonamide involves the reaction of 8-hydroxyquinoline with isopropylamine and sulfuric acid. The resulting compound is then purified by recrystallization. The synthesis of N-isopropyl-8-quinolinesulfonamide is a relatively simple process that can be performed in a laboratory setting.
科学的研究の応用
N-isopropyl-8-quinolinesulfonamide has been used in numerous scientific studies due to its unique properties. One of the most significant applications of N-isopropyl-8-quinolinesulfonamide is as a fluorescent probe for biological imaging. N-isopropyl-8-quinolinesulfonamide has been shown to selectively bind to zinc ions, which are important in numerous biological processes. This property has been exploited to develop fluorescent probes that can be used to detect zinc ions in living cells.
特性
IUPAC Name |
N-propan-2-ylquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9(2)14-17(15,16)11-7-3-5-10-6-4-8-13-12(10)11/h3-9,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJUJBRDRJKVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)quinoline-8-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)




![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)

![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)


